molecular formula C18H25MgNO8S B607045 Deferitazole magnesium CAS No. 1173092-59-5

Deferitazole magnesium

Cat. No.: B607045
CAS No.: 1173092-59-5
M. Wt: 439.8 g/mol
InChI Key: MVAWDZLMOYASSX-JPKZNVRTSA-L
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Description

Deferitazole magnesium is a small molecule drug primarily known for its iron-chelating properties. It has been investigated for its potential use in treating conditions such as beta-thalassemia and chronic iron overload. The compound is a derivative of desferrithiocin and has shown promising biological properties in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deferitazole magnesium can be synthesized through a series of chemical reactions involving the formation of a polyether derivative from desferrithiocin analogs.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents, catalysts, and controlled temperature and pressure conditions to facilitate the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Deferitazole magnesium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives .

Scientific Research Applications

Deferitazole magnesium has a wide range of scientific research applications, including:

Mechanism of Action

Deferitazole magnesium exerts its effects primarily through its iron-chelating properties. It binds to iron ions with high affinity, forming stable complexes that prevent iron from participating in harmful redox reactions. This mechanism helps reduce iron overload in patients with conditions like beta-thalassemia. The molecular targets include iron ions, and the pathways involved are related to iron metabolism and homeostasis .

Comparison with Similar Compounds

  • Deferasirox
  • Deferiprone
  • Desferrioxamine

Comparison: Deferitazole magnesium is unique due to its high affinity and selectivity for iron (III) ions. It forms stable complexes that do not redox cycle, reducing the risk of iron redistribution. Compared to deferasirox, deferiprone, and desferrioxamine, this compound shows comparable or superior efficiency in scavenging iron from labile sources such as citrate and albumin .

Properties

CAS No.

1173092-59-5

Molecular Formula

C18H25MgNO8S

Molecular Weight

439.8 g/mol

IUPAC Name

magnesium;(4S)-2-[2-hydroxy-3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylate;hydroxide

InChI

InChI=1S/C18H25NO7S.Mg.H2O/c1-18(17(21)22)12-27-16(19-18)13-4-3-5-14(15(13)20)26-11-10-25-9-8-24-7-6-23-2;;/h3-5,20H,6-12H2,1-2H3,(H,21,22);;1H2/q;+2;/p-2/t18-;;/m1../s1

InChI Key

MVAWDZLMOYASSX-JPKZNVRTSA-L

SMILES

O=C([C@]1(C)N=C(C2=CC=CC(OCCOCCOCCOC)=C2O)SC1)[O-].[Mg+2].[OH-]

Isomeric SMILES

C[C@@]1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)[O-].[OH-].[Mg+2]

Canonical SMILES

CC1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)[O-].[OH-].[Mg+2]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Deferitazole free base;  FBS-0701;  SHP-602;  SSP-004184;  FBS0701;  SHP602;  SSP004184;  FBS 0701;  SHP 602;  SSP 004184

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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